2-(4-Methoxyphenyl)sulfanylacetamide
Description
2-(4-Methoxyphenyl)sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a methoxy-substituted phenyl group attached via a sulfanyl (thioether) bridge to an acetamide backbone. Its molecular framework enables diverse electronic and steric interactions, making it relevant in pharmaceutical and materials chemistry. The compound has been investigated for its biological applications, particularly as an antimicrobial agent, owing to the pharmacophoric importance of the amide moiety and the electron-donating 4-methoxyphenyl group, which enhances solubility and binding affinity . Crystallographic studies reveal that its structure is stabilized by intramolecular hydrogen bonds (N—H···O and C—H···O) and weak intermolecular interactions, contributing to its solid-state stability .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVTWFWJYAJJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)sulfanylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form 2-(4-methoxyphenyl)acetamide. This intermediate is then treated with thiourea to yield the final product, this compound. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving oxidative stress and cellular signaling.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways by enhancing the O-GlcNAcylation of mitochondrial proteins, which contributes to mitochondrial network homeostasis and cellular bioenergetics. This modulation helps protect neuronal cells under ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis .
Comparison with Similar Compounds
Key Compounds Compared:
- 5d (2-(4-Methoxyphenyl)-4-(4-fluorophenyl)quinazoline derivative) : Exhibits strong fluorescence (λem = 490 nm) due to resonance donation from the 4-methoxyphenyl group, with a Stokes shift of 135 nm .
- 5g (2,4-di(4-methoxyphenyl)quinazoline derivative) : Shows slightly lower emission intensity than 5d, attributed to steric hindrance from dual methoxy groups .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: The 2-aminophenyl substituent introduces additional hydrogen-bonding capacity, improving antimicrobial efficacy .
Table 1: Electronic Properties of Fluorescent Derivatives
| Compound | Substituents | λem (nm) | Stokes Shift (nm) | Quantum Yield |
|---|---|---|---|---|
| 5d | 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) | 490 | 135 | 0.45 |
| 5g | 2,4-di(4-Methoxyphenyl) | 485 | 130 | 0.38 |
| 5a | 4-(4-Fluorophenyl) | 480 (with shoulder) | 125 | 0.28 |
Source : Adapted from fluorescence studies in CH2Cl2.
Physicochemical and Crystallographic Properties
- Solubility: The 4-methoxyphenyl group increases hydrophilicity compared to analogs with chloro (e.g., 2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide) or morpholine substituents (e.g., 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide) .
- Crystal Packing : Unlike N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide, which forms layered structures via N—H···O bonds, the title compound adopts a more compact arrangement due to its smaller substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
